
N,N-Dibenzyl-N'-(2,6-dimethylphenyl)methanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibenzyl-N’-(2,6-dimethylphenyl)methanimidamide: is an organic compound with the molecular formula C24H26N2 It is characterized by the presence of two benzyl groups and a 2,6-dimethylphenyl group attached to a methanimidamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibenzyl-N’-(2,6-dimethylphenyl)methanimidamide typically involves the reaction of N,N-dibenzylamine with 2,6-dimethylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through crystallization or distillation.
Industrial Production Methods: Industrial production of N,N-Dibenzyl-N’-(2,6-dimethylphenyl)methanimidamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: N,N-Dibenzyl-N’-(2,6-dimethylphenyl)methanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Secondary amines.
Substitution: Substituted methanimidamides.
Scientific Research Applications
Chemistry: N,N-Dibenzyl-N’-(2,6-dimethylphenyl)methanimidamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential biological activities. It is investigated for its interactions with various biological targets and its potential as a lead compound for drug development.
Medicine: The compound is explored for its pharmacological properties. Researchers study its potential therapeutic effects and its mechanism of action in treating various diseases.
Industry: In the industrial sector, N,N-Dibenzyl-N’-(2,6-dimethylphenyl)methanimidamide is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of N,N-Dibenzyl-N’-(2,6-dimethylphenyl)methanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. Researchers investigate these interactions to understand the compound’s effects at the molecular level.
Comparison with Similar Compounds
N,N’-Bis(2,4-dimethylphenyl)methanimidamide: This compound has similar structural features but differs in the position of the methyl groups on the phenyl ring.
N,N-Dibenzyl-2,6-dimethylaniline: This compound is structurally related but lacks the methanimidamide core.
Uniqueness: N,N-Dibenzyl-N’-(2,6-dimethylphenyl)methanimidamide is unique due to the presence of both benzyl and 2,6-dimethylphenyl groups attached to the methanimidamide core. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
24053-85-8 |
|---|---|
Molecular Formula |
C23H24N2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N,N-dibenzyl-N'-(2,6-dimethylphenyl)methanimidamide |
InChI |
InChI=1S/C23H24N2/c1-19-10-9-11-20(2)23(19)24-18-25(16-21-12-5-3-6-13-21)17-22-14-7-4-8-15-22/h3-15,18H,16-17H2,1-2H3 |
InChI Key |
IYBUTOHPPWPIQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=CN(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methoxy-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14695238.png)
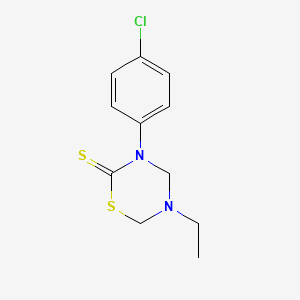

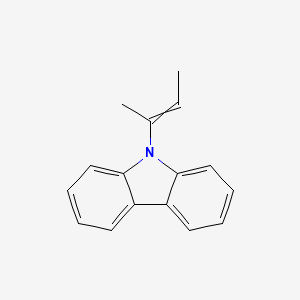
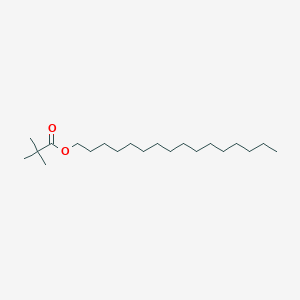
![3-Oxa-7-azatricyclo[3.3.3.01,5]undecane-6,8-dione](/img/structure/B14695272.png)
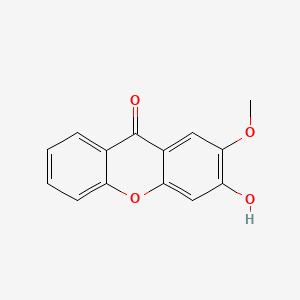
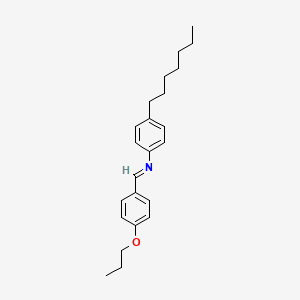
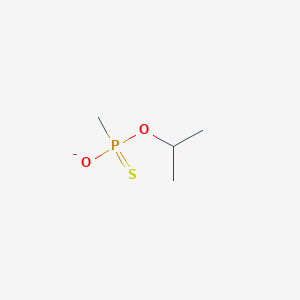
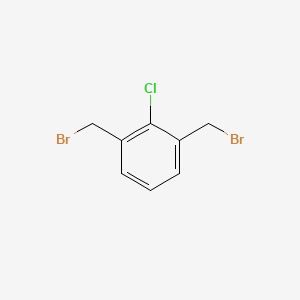
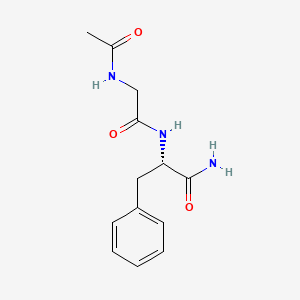
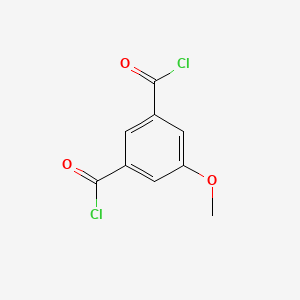
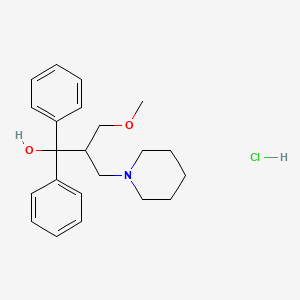
![methyl N-[(E)-hydrazinylidenemethyl]carbamate](/img/structure/B14695336.png)
